molecular formula C11H9N3O3S B2644008 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 874754-24-2

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B2644008
CAS No.: 874754-24-2
M. Wt: 263.27
InChI Key: AFMOZUZJZJEARA-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that features a unique combination of a benzodioxin ring and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the triazinone moiety. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide and bases such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazinone ring.

    Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the benzodioxin ring.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved can vary depending on the specific enzyme or biological target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamide

Uniqueness

What sets 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one apart from similar compounds is its unique combination of the benzodioxin and triazinone rings. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other related compounds .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H2,12,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMOZUZJZJEARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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